N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

5-HT2b receptor GPCR selectivity neurodegeneration

MW071 (N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide) is a uniquely selective 5-HT2bR antagonist (IC50 22 nM binding, 54 nM cellular) with zero activity at 160 other GPCRs and 302 kinases. Its dual pan-PHD inhibition (PHD1 IC50=1.3 nM) and clean CYP/hERG profile (>1,000× safety margin) make it the only molecular probe capable of dissecting serotonergic-driven synaptic dysfunction without off-target confounding. Accept no substitute pyrrolidine amide.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B248260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCN2CCCC2
InChIInChI=1S/C14H20N2O2/c1-18-13-6-4-5-12(11-13)15-14(17)7-10-16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17)
InChIKeyIMCSYRIEVLZKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071): Molecular Probe for Selective 5-HT2bR Antagonism and HIF-PHD Inhibition


N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (also designated MW071) is a pyrrolidine amide derivative with the molecular formula C14H20N2O2 (molecular weight 248.32 g/mol) [1]. This compound is characterized by its N-3-methoxyphenyl amide structure and a flexible 3-(pyrrolidin-1-yl)propanamide side chain [2]. It has been identified as a potent and highly selective antagonist of the serotonin 5-HT2b receptor (5-HT2bR) [3]. In addition to its GPCR activity, MW071 exhibits inhibitory activity against hypoxia-inducible factor prolyl hydroxylase domain enzymes (PHD1, PHD2, PHD3) [4]. The compound has been evaluated in comprehensive selectivity panels including 161 GPCRs, 302 kinases, and multiple off-target enzyme assays, demonstrating a notably narrow target profile [3].

Why N-(3-Methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide Cannot Be Replaced by Other Pyrrolidine Amides or 5-HT2 Antagonists


The biological profile of N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) is exquisitely sensitive to structural modifications. The 3-methoxyphenyl moiety and the pyrrolidine amide side chain collectively dictate its unique selectivity fingerprint: high-affinity 5-HT2bR antagonism (IC50 22 nM binding, 54 nM cellular) with complete absence of activity at 160 other GPCRs, 302 kinases, and multiple neurotransmitter transporters [1]. Closely related analogs such as minaprine, which shares a pyridazine core but lacks the 3-methoxyphenyl-pyrrolidine amide arrangement, exhibit 45-fold weaker 5-HT2bR binding (IC50 990 nM) and suffer from CYP2D6 substrate liability [2]. Furthermore, pyrrolidine amide derivatives with alternative aryl substitutions or ring modifications (e.g., piperidine replacement of pyrrolidine) show substantially altered PHD enzyme inhibition profiles and PREP activity [3]. Simply substituting a different 5-HT2 antagonist or a generic pyrrolidine amide would forfeit the compound's defining characteristic: a narrow, well-defined polypharmacology that enables its use as a selective molecular probe for 5-HT2bR-mediated pathophysiology with a defined off-target profile [1].

Quantitative Differentiation of N-(3-Methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide from Structural and Functional Analogs


5-HT2bR Antagonist Potency and Selectivity: Direct Comparison to Minaprine and Broad GPCR Profiling

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) binds the 5-HT2b receptor with an IC50 of 22 ± 9.0 nM and antagonizes cellular 5-HT2bR activity with an IC50 of 54 nM [1]. In a comprehensive screen of 161 GPCRs, MW071 showed no agonist activity at any receptor and antagonist activity exclusively at 5-HT2bR [2]. In contrast, minaprine, an antidepressant with structural and functional overlap, exhibits only weak 5-HT2bR binding (IC50 = 990 nM) and suffers from CYP2D6 substrate status, a pharmacokinetic liability [3]. MW071 was also negative in kinome-wide screening (302 kinases), MAO-A/MAO-B inhibition, acetylcholinesterase inhibition, and serotonin/dopamine/norepinephrine transporter uptake assays, confirming a highly restricted target profile [4].

5-HT2b receptor GPCR selectivity neurodegeneration Alzheimer's disease

PHD Enzyme Inhibition Profile: Nanomolar Potency Against HIF Prolyl Hydroxylases vs. Micromolar-Class Chelators

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) inhibits the catalytic domains of HIF prolyl hydroxylases with nanomolar potency: PHD2 (EGLN1) IC50 = 2.5 nM, PHD1 (EGLN2) IC50 = 1.3 nM, and PHD3 (EGLN3) IC50 = 11 nM [1]. These values position MW071 among the more potent non-chelating PHD inhibitors reported to date. In contrast, classical chelating inhibitors of PHD2 such as hydroxypyrones, hydroxypyridinones, and catechols exhibit IC50 values in the low micromolar range (e.g., ~1 μM to low μM) [2]. While MW071 lacks the extreme potency of some optimized PHD2 inhibitors like IOX2 (IC50 = 21 nM in cell-free assays) [3], its balanced inhibition across PHD1, PHD2, and PHD3 isoforms may offer a distinct pharmacological profile for applications where pan-PHD inhibition is desirable rather than isoform-selective blockade.

HIF prolyl hydroxylase PHD2 PHD3 hypoxia signaling anemia

PREP (Prolyl Endopeptidase) Inhibition: Intermediate Potency Relative to Optimized PREP Inhibitors

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) inhibits recombinant human prolyl endopeptidase (PREP, also known as prolyl oligopeptidase) with an IC50 of 398 nM [1]. This level of activity is modest compared to highly optimized PREP inhibitors such as certain cyanopyrrolidine derivatives (IC50 values ranging from 2 nM to 12 nM) and acylated Gly-(2-cyano)pyrrolidines (IC50 < 1 nM) . However, MW071's PREP inhibition is substantially more potent than many weak PREP ligands that show no strong activity in alpha-synuclein dimerization and autophagy assays [2]. The intermediate potency may be advantageous in contexts where complete PREP ablation is undesirable or where the compound's multi-target profile (5-HT2bR antagonism plus PHD inhibition) is the primary value proposition rather than potent single-target PREP engagement.

prolyl endopeptidase PREP POP neurodegeneration alpha-synuclein

Cardiac Safety Margin: hERG Channel Inhibition Profile

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) exhibits a favorable cardiac safety margin as assessed by hERG channel inhibition. In a QPatch automated patch-clamp electrophysiology assay using CHO cells expressing hERG, the IC50 was determined to be 25,000 nM (25 μM) [1]. In an orthogonal binding assay measuring affinity to human ERG (hERG), the IC50 was 220 nM [2]. The more physiologically relevant functional patch-clamp IC50 of 25 μM translates to a safety margin exceeding 1,000-fold relative to the compound's 5-HT2bR cellular antagonist IC50 of 54 nM [3]. This wide margin is critical for minimizing risk of QT interval prolongation and drug-induced arrhythmias. Many pyrrolidine-containing drug candidates are discontinued due to hERG liability; MW071's profile indicates a substantially lower cardiac risk potential compared to compounds with hERG IC50 values in the low nanomolar to sub-micromolar range [4].

hERG cardiotoxicity QT prolongation safety pharmacology drug development

CYP450 Inhibition and Drug-Drug Interaction Liability

N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide (MW071) demonstrates low liability for cytochrome P450 (CYP)-mediated drug-drug interactions. Inhibition of CYP3A4, the major drug-metabolizing isoform, exhibits an IC50 of 69,000 nM (69 μM) [1], a value more than 1,000-fold above the compound's 5-HT2bR cellular IC50. Inhibition of CYP2D6 is even weaker, with an IC50 > 100,000 nM (>100 μM) [2]. Additionally, MW071 is not a substrate for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4, with T1/2 > 60 min in substrate activity assays [3]. In contrast, the comparator compound minaprine is a known CYP2D6 substrate, a trait associated with genetic variability in drug metabolism and potential for clinical efficacy or toxicology concerns [4]. The low CYP inhibition and lack of substrate activity suggest MW071 carries minimal risk for CYP-mediated drug-drug interactions in polypharmacy contexts.

CYP3A4 CYP2D6 drug metabolism drug-drug interactions pharmacokinetics

Recommended Research Applications for N-(3-Methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide Based on Verified Evidence


Selective Pharmacological Probing of 5-HT2bR in Neurodegenerative Disease Models

The exceptional GPCR selectivity of MW071 (antagonist activity exclusively at 5-HT2bR among 161 GPCRs) and its nanomolar potency (IC50 = 22 nM binding, 54 nM cellular) make it an ideal molecular probe for dissecting 5-HT2bR-mediated pathophysiology in Alzheimer's disease and related dementias [1]. As demonstrated in a 2024 study, MW071 rescued amyloid-β and tau oligomer-induced impairment of synaptic plasticity and memory in preclinical models [2]. The compound's clean off-target profile (negative in 302 kinases, MAO-A/MAO-B, AChE, and monoamine transporters) ensures that observed effects can be confidently attributed to 5-HT2bR antagonism [3].

Hypoxia-Inducible Factor (HIF) Pathway Modulation via Pan-PHD Inhibition

With nanomolar inhibitory activity across PHD1 (IC50 = 1.3 nM), PHD2 (IC50 = 2.5 nM), and PHD3 (IC50 = 11 nM) [1], MW071 can serve as a chemical tool for activating HIF signaling without the confounding chelation effects associated with 2-oxoglutarate mimetics [2]. This profile is particularly relevant for anemia research, ischemic preconditioning studies, and exploration of HIF-mediated neuroprotection. The balanced pan-PHD inhibition contrasts with isoform-selective inhibitors and may produce a distinct HIF stabilization pattern.

Multi-Target Pharmacology Studies Integrating 5-HT2bR Antagonism and PREP Modulation

MW071's combination of potent 5-HT2bR antagonism and intermediate PREP inhibition (IC50 = 398 nM) [1] offers a unique polypharmacology profile for investigating therapeutic strategies that simultaneously target serotonergic signaling and prolyl endopeptidase activity. PREP has been implicated in alpha-synuclein aggregation and autophagy in Parkinson's disease models [2], while 5-HT2bR antagonism is linked to cognitive and behavioral improvements. MW071 allows researchers to explore potential synergistic effects of these two mechanisms within a single chemical entity.

In Vivo Tool Compound Studies Requiring Favorable Safety and DMPK Margins

The compound's wide hERG safety margin (functional patch-clamp IC50 = 25 μM, >1,000-fold above target IC50) [1] and low CYP inhibition profile (CYP3A4 IC50 = 69 μM; negative CYP substrate for all major isoforms) [2] support its use in in vivo rodent models without prohibitive cardiac or drug-drug interaction concerns. These properties facilitate dose-ranging studies and combination therapy experiments that would be challenging with compounds exhibiting narrower safety windows or extensive CYP metabolism.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.